

# A Technical Guide to the Solubility of Bromochloromethane in Organic Solvents

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## Compound of Interest

Compound Name: Bromochloromethane

Cat. No.: B122714

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This technical guide provides a detailed overview of the solubility of **bromochloromethane** ( $\text{CH}_2\text{BrCl}$ ) in organic solvents. The information is intended to support research, development, and formulation activities where **bromochloromethane** may be used as a reagent, solvent, or intermediate. This document compiles available quantitative data, outlines experimental methodologies for solubility determination, and presents a visual representation of a typical experimental workflow.

## Core Concepts in Solubility

The solubility of a substance in a solvent is a measure of the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specific temperature and pressure to form a stable, homogeneous solution. For volatile compounds like **bromochloromethane**, solubility in a liquid solvent is often described in terms of vapor-liquid equilibrium (VLE). At equilibrium, the rate at which molecules of the solute leave the liquid phase to enter the vapor phase is equal to the rate at which they return to the liquid phase. This equilibrium is characterized by the mole fraction of the solute in the liquid and vapor phases at a given temperature and pressure.

Qualitatively, **bromochloromethane** is known to be soluble in a wide range of common organic solvents.<sup>[1][2][3][4]</sup> It is described as being soluble in most organic solvents and completely miscible with many of them.<sup>[1][2][4]</sup> Specific examples of solvents in which **bromochloromethane** is soluble include acetone, alcohol, benzene, and ether.<sup>[3]</sup>

## Quantitative Solubility Data

Quantitative data on the solubility of **bromochloromethane** in organic solvents is crucial for precise experimental design and process modeling. The following table summarizes the vapor-liquid equilibrium (VLE) data for the binary mixture of **bromochloromethane** and 1-propanol at a constant temperature of 313.15 K. In this context, the mole fraction of **bromochloromethane** in the liquid phase ( $x_1$ ) at equilibrium represents its solubility in 1-propanol under the specified conditions.

Temperature (K)	Pressure (kPa)	Mole Fraction of Bromochloromethane in Liquid Phase ( $x_1$ )	Mole Fraction of Bromochloromethane in Vapor Phase ( $y_1$ )
313.15	26.63	0.0000	0.0000
313.15	33.61	0.0978	0.2877
313.15	40.13	0.2012	0.4578
313.15	45.87	0.3015	0.5689
313.15	51.02	0.4021	0.6512
313.15	55.48	0.5002	0.7154
313.15	59.21	0.5984	0.7701
313.15	62.65	0.7011	0.8215
313.15	65.58	0.8015	0.8712
313.15	68.13	0.9013	0.9278
313.15	70.45	1.0000	1.0000

Data sourced from the Journal of Chemical & Thermodynamics.[5]

## Experimental Protocols for Solubility Determination

The determination of vapor-liquid equilibrium data, which provides quantitative solubility information for volatile compounds, is typically carried out using a static or dynamic equilibrium

apparatus. The data presented above for the **bromochloromethane** and 1-propanol system was obtained using a static method.

## Static Equilibrium Method

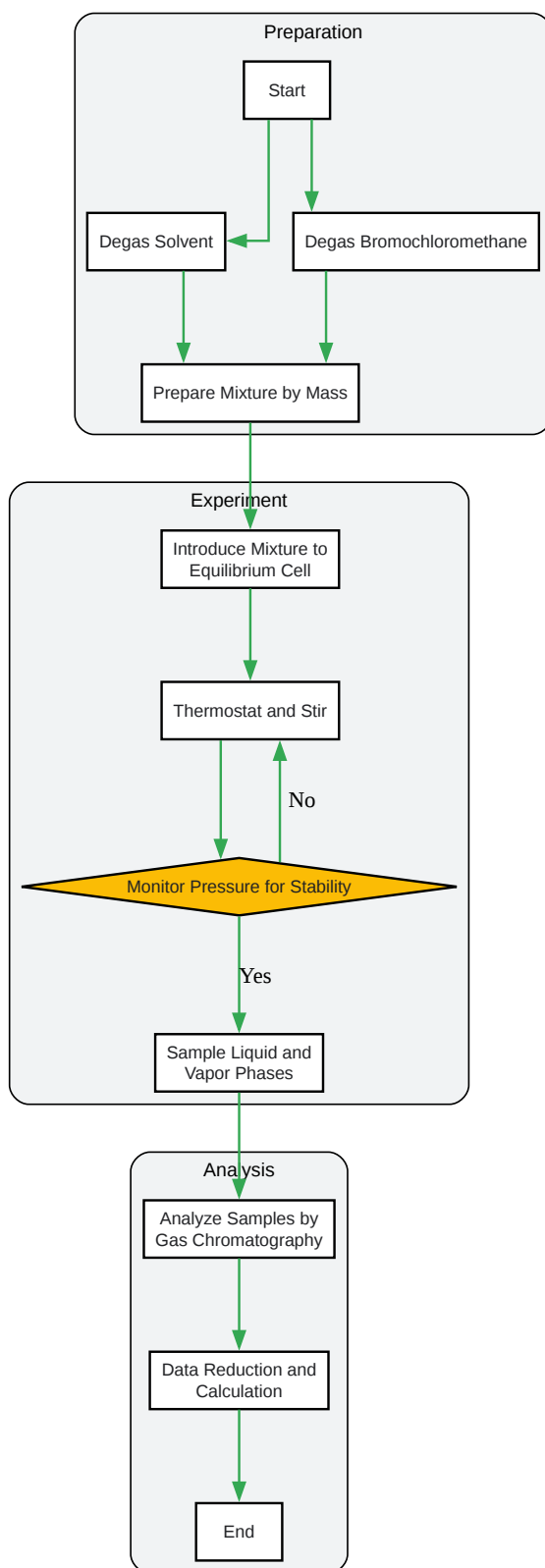
The static method is a precise technique for measuring VLE data. A known amount of the degassed solvent and solute are introduced into an equilibrium cell of a known volume. The cell is then thermostated to the desired temperature and agitated to facilitate the attainment of equilibrium between the liquid and vapor phases. Once equilibrium is reached, as indicated by a stable pressure reading, samples of the liquid and vapor phases are carefully withdrawn and their compositions are analyzed.

Key Steps in the Static Equilibrium Method:

- **Preparation of the Mixture:** A binary mixture of the solvent (e.g., 1-propanol) and the solute (**bromochloromethane**) is prepared by mass. The components are thoroughly degassed to remove any dissolved air, which could affect the total pressure measurement.
- **Introduction into the Equilibrium Cell:** The prepared mixture is introduced into a thermostated equilibrium cell. The cell is equipped with a magnetic stirrer to ensure proper mixing and rapid attainment of equilibrium.
- **Equilibrium Attainment:** The cell is maintained at a constant temperature (e.g., 313.15 K), and the mixture is stirred until the total pressure inside the cell remains constant over time. This indicates that vapor-liquid equilibrium has been established.
- **Sampling and Analysis:** Once equilibrium is reached, small samples of the liquid and vapor phases are withdrawn from the cell. The composition of these samples is then determined using an appropriate analytical technique, such as gas chromatography (GC). The GC is calibrated beforehand with standard mixtures of known compositions to ensure accurate quantification.
- **Data Reduction:** The experimental data (temperature, pressure, and mole fractions of each component in the liquid and vapor phases) are then used to calculate thermodynamic properties such as activity coefficients and excess Gibbs free energy.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a volatile compound like **bromochloromethane** in an organic solvent using a static equilibrium method.



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### *Static Equilibrium Method Workflow*

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- To cite this document: BenchChem. [A Technical Guide to the Solubility of Bromochloromethane in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b122714#solubility-of-bromochloromethane-in-organic-solvents>]

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